Fostemsavir
Overview
Description
Fostemsavir is an antiretroviral medication used for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is a prodrug of temsavir and functions as an HIV-1 attachment inhibitor. This compound is particularly beneficial for adults with multidrug-resistant HIV-1 who have failed other antiretroviral therapies due to resistance, intolerance, or safety concerns .
Mechanism of Action
Target of Action
Fostemsavir is an antiretroviral HIV-1 attachment inhibitor that primarily targets the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This subunit facilitates the attachment of HIV-1 to host cell CD4 receptors .
Mode of Action
This compound, a prodrug of temsavir, binds to and inhibits the activity of gp120 . By doing so, it prevents the initial attachment of HIV-1 to host cell CD4 receptors, which is the first step in the HIV-1 viral lifecycle . It also prevents other gp120-dependent post-attachment steps needed for the entry of the virus .
Biochemical Pathways
The binding of this compound inhibits the interaction with CD4 and stabilizes Env in a prefusion “closed” state 1 conformation . This action prevents the virus from entering the host cell and replicating, thereby disrupting the HIV-1 lifecycle .
Pharmacokinetics
Temsavir, the active metabolite of this compound, is primarily metabolized through hydrolysis but also via cytochrome P-450 (CYP) oxidation . Approximately 51% of a given dose is excreted in the urine, with less than 2% comprising unchanged parent drug, and 33% is excreted in the feces, of which 1.1% is unchanged parent drug .
Result of Action
The result of this compound’s action is the inhibition of the viral interaction with host CD4 receptors . This prevents the initial attachment needed for the replication of the virus and also prevents other gp120-dependent post-attachment steps needed for the entry of the virus . This leads to a decrease in viral load and an increase in CD4 cell count, improving the patient’s immune function .
Biochemical Analysis
Biochemical Properties
Fostemsavir binds to and inhibits the activity of gp120, a subunit within the HIV-1 gp160 envelope glycoprotein . This interaction prevents the attachment of HIV-1 to host cell CD4 receptors, thereby inhibiting the first step in the HIV-1 viral lifecycle .
Cellular Effects
The primary cellular effect of this compound is the prevention of HIV-1 attachment to host cells, thereby inhibiting viral entry . This action disrupts the HIV-1 lifecycle and prevents the infection of new cells .
Molecular Mechanism
This compound inhibits the viral interaction with host CD4 receptors by direct binding to the gp120 subunit . This binding inhibits the initial attachment needed for the replication of the virus. It also prevents other gp120-dependent post-attachment steps needed for the entry of the virus .
Temporal Effects in Laboratory Settings
It has been observed that this compound has a moderate duration of action necessitating twice-daily dosing .
Dosage Effects in Animal Models
No adverse developmental effects at clinically relevant temsavir exposures were observed in animal studies .
Metabolic Pathways
This compound is rapidly hydrolyzed to temsavir, its active metabolite, by alkaline phosphatase present at the brush border membrane of the intestinal lumen . Temsavir undergoes further biotransformation to two predominant inactive metabolites .
Transport and Distribution
It is known that this compound is rapidly converted to temsavir after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that this compound (and its active metabolite temsavir) interacts with the HIV-1 gp120 subunit on the surface of host cells .
Preparation Methods
The synthesis of fostemsavir involves multiple steps, starting from the preparation of temsavir. The process includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Industrial production methods often involve the use of column chromatography for purification and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fostemsavir undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Fostemsavir has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy.
Biology: Research focuses on its interaction with HIV-1 and its effects on viral replication.
Medicine: this compound is used in clinical trials and studies to evaluate its effectiveness in treating multidrug-resistant HIV-1.
Industry: It is produced and marketed as a therapeutic agent for HIV-1 treatment .
Comparison with Similar Compounds
Fostemsavir is unique among HIV-1 attachment inhibitors due to its specific binding to the gp120 subunit. Similar compounds include:
Maraviroc: A CCR5 antagonist that prevents HIV-1 from entering cells by blocking the CCR5 receptor.
Enfuvirtide: A fusion inhibitor that prevents the fusion of the HIV-1 envelope with the host cell membrane.
Ibalizumab: A post-attachment inhibitor that blocks the interaction between the virus and the CD4 receptor after attachment. This compound’s uniqueness lies in its ability to inhibit the initial attachment step, making it a valuable option for patients with multidrug-resistant HIV-1
Properties
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAPWAQQTBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235596 | |
Record name | BMS-663068 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>250mg/mL | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The gp120 subunit within the gp160 envelope glycoprotein of HIV-1 is a new and novel target in the treatment of HIV-1 infection. These subunits are responsible for facilitating the first step in the viral life cycle, attachment, by mediating the interaction between the virus and host cell CD4 receptors. Following attachment, HIV-1 undergoes assembly, budding, and maturation within the host cell, after which mature viral particles are released to continue the viral life cycle. Fostemsavir's active metabolite, temsavir, is an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit to inhibit viral interaction with host CD4 receptors, thereby preventing the initial attachment required for viral replication. It has also been shown to inhibit other gp120-dependent post-attachment steps required for viral entry. | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864953-29-7 | |
Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostemsavir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-663068 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSTEMSAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fostemsavir?
A: this compound is a prodrug that is rapidly converted to its active moiety, Temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor that binds directly to HIV-1 glycoprotein 120 (gp120) [, , , , , ]. This binding prevents the initial viral attachment to the host CD4+ T-cells, thereby blocking entry and infection of the target cell [, , , , , ].
Q2: How does this compound differ from other antiretroviral drugs?
A: Unlike other antiretroviral drugs that target different stages of the HIV-1 replication cycle, this compound acts at the very first step of viral entry by preventing attachment to the host cell [, , ]. This unique mechanism of action makes it effective against a wide range of HIV-1 strains, including those resistant to other antiretroviral classes [, , ].
Q3: What are the downstream effects of this compound binding to gp120?
A: By binding to gp120, this compound prevents the conformational changes in gp120 that are required for viral attachment to the CD4 receptor on the host cell [, ]. This ultimately prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection [, , ].
Q4: Does this compound affect viral entry regardless of HIV tropism?
A: Yes, this compound has been shown to be effective against both CCR5-tropic, CXCR4-tropic and dual/mixed-tropic HIV-1 strains [, ], indicating that its mechanism of action is independent of viral tropism.
Q5: What is the molecular formula and weight of this compound?
A: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do mention that it is a phosphonooxymethyl derivative of Temsavir []. To find the exact molecular formula and weight, further research into the chemical structure of this compound would be necessary.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided papers focus on the pharmacological aspects of this compound and do not delve into its spectroscopic characterization. Further research into analytical chemistry literature is recommended for information on spectroscopic data.
Q7: How stable is this compound under various conditions?
A: Research indicates this compound is primarily metabolized by hydrolysis, with some contribution from CYP3A4 enzymes [, ]. Co-administration with strong CYP3A inducers is contraindicated as it can significantly reduce Temsavir exposure [, ]. Additionally, this compound can be taken with drugs that increase gastric pH, as they do not appear to affect Temsavir pharmacokinetics [].
Q8: What formulation strategies are used to improve the stability, solubility, or bioavailability of this compound?
A: this compound is formulated as an extended-release tablet to enable twice-daily dosing [, , ]. This formulation strategy helps maintain therapeutic drug levels and improve patient adherence.
Q9: What is the pharmacokinetic profile of this compound?
A: this compound is a prodrug that is rapidly hydrolyzed to its active moiety, Temsavir, in the gastrointestinal lumen []. Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP) []. It is primarily metabolized by esterases, with some contribution from CYP3A4 enzymes [, ]. Drug interactions have been observed with strong CYP3A4 inducers, which should be avoided due to the potential for reduced Temsavir exposure [, ].
Q10: What is the recommended dose of this compound for adults and children?
A: While this document focuses on the scientific background of this compound and avoids discussion of dosage, research shows the recommended adult dose is 600 mg twice daily [, ]. For children, dosing is weight-based, with 600 mg twice daily recommended for those weighing 35 kg or greater, and 400 mg twice daily for those weighing 20 kg to less than 35 kg [].
Q11: How effective is this compound in suppressing HIV-1 in clinical trials?
A: In clinical trials, this compound, in combination with other antiretrovirals, demonstrated efficacy in achieving virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1 [, , , , ]. Results from the BRIGHTE study showed that a substantial proportion of participants achieved HIV-1 RNA levels below the limit of detection by week 48 and maintained suppression through week 96 [, , , ]. Notably, the efficacy was observed regardless of baseline demographics, disease characteristics, or the number of fully active antiretrovirals in the optimized background therapy [].
Q12: What is the resistance profile of this compound?
A: While this compound maintains efficacy against HIV-1 strains resistant to other antiretroviral classes [, , ], resistance to this compound itself can emerge. Several gp120 amino acid substitutions have been associated with reduced susceptibility to Temsavir, including L116P, A204D, S375H/M/T, M426L, M434I, M475I, and V506M [, , ]. Among these, M426L and S375N/H/T appear to be the most common substitutions emerging with treatment [, , ].
Q13: Is there cross-resistance between this compound and other antiretroviral classes?
A: Due to its unique mechanism of action, this compound demonstrates no cross-resistance with other antiretroviral classes [, , , ]. This characteristic makes it an invaluable treatment option for individuals with multidrug-resistant HIV-1 who have limited therapeutic options.
Q14: What are the known side effects of this compound?
A: While this document focuses on the scientific background and avoids a detailed discussion of side effects, research indicates that this compound is generally well-tolerated [, , , ]. The most common adverse events reported in clinical trials were nausea, diarrhea, headache, and rash [, , , ]. Notably, no drug-related adverse events leading to treatment discontinuation were observed in the phase 2b trial [].
Q15: Are there any clinically significant drug interactions with this compound?
A: Co-administration of this compound with strong CYP3A inducers, such as rifampin, is contraindicated as it can significantly reduce Temsavir exposure and potentially lead to virologic failure [, ]. Dosage adjustments are required for certain HMG-CoA reductase inhibitors and ethinyl estradiol-containing oral contraceptives when co-administered with this compound [, ].
Q16: What analytical methods are used to quantify this compound and Temsavir in biological samples?
A: Several analytical methods have been developed and validated for the quantification of this compound and Temsavir in biological samples. These include high-performance liquid chromatography (HPLC) methods with various detection techniques, such as UV spectrophotometry and tandem mass spectrometry (LC-MS/MS) [, ].
Q17: What are some areas of future research for this compound?
A17: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.